N-(2-Cyanopropan-2-yl)-2-(2,3,5-trichlorophenoxy)butanamide
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Overview
Description
N-(2-Cyanopropan-2-yl)-2-(2,3,5-trichlorophenoxy)butanamide is a synthetic organic compound that belongs to the class of phenoxybutanamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Cyanopropan-2-yl)-2-(2,3,5-trichlorophenoxy)butanamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,3,5-trichlorophenol and 2-cyanopropan-2-ylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or ethanol, and catalysts such as acids or bases.
Purification: The final product is purified using techniques like recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficiency and scalability. The use of automated systems and quality control measures is essential to maintain consistency and safety.
Chemical Reactions Analysis
Types of Reactions
N-(2-Cyanopropan-2-yl)-2-(2,3,5-trichlorophenoxy)butanamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions with reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or herbicidal properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2-Cyanopropan-2-yl)-2-(2,3,5-trichlorophenoxy)butanamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact molecular targets and pathways can be elucidated through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Cyanopropan-2-yl)-2-(2,4-dichlorophenoxy)butanamide
- N-(2-Cyanopropan-2-yl)-2-(2,3,4-trichlorophenoxy)butanamide
- N-(2-Cyanopropan-2-yl)-2-(2,3,6-trichlorophenoxy)butanamide
Uniqueness
N-(2-Cyanopropan-2-yl)-2-(2,3,5-trichlorophenoxy)butanamide is unique due to its specific substitution pattern on the phenoxy ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development.
Properties
CAS No. |
62047-33-0 |
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Molecular Formula |
C14H15Cl3N2O2 |
Molecular Weight |
349.6 g/mol |
IUPAC Name |
N-(2-cyanopropan-2-yl)-2-(2,3,5-trichlorophenoxy)butanamide |
InChI |
InChI=1S/C14H15Cl3N2O2/c1-4-10(13(20)19-14(2,3)7-18)21-11-6-8(15)5-9(16)12(11)17/h5-6,10H,4H2,1-3H3,(H,19,20) |
InChI Key |
GIAZRHQGHMAOPY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)NC(C)(C)C#N)OC1=C(C(=CC(=C1)Cl)Cl)Cl |
Origin of Product |
United States |
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